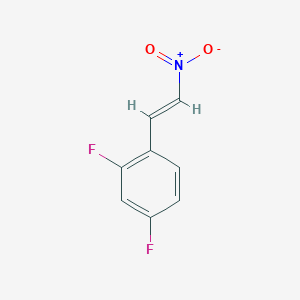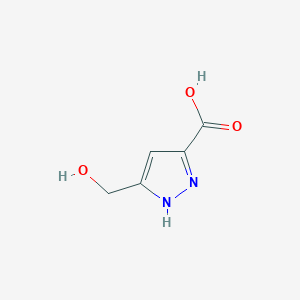
tert-butyl 4-(4,5-dihydro-1,2-oxazol-3-yl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(4,5-dihydro-1,2-oxazol-3-yl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a piperidine ring, and an oxazoline moiety
Preparation Methods
The synthesis of tert-butyl 4-(4,5-dihydro-1,2-oxazol-3-yl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Oxazoline Moiety: The oxazoline ring is introduced via a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.
Esterification: The final step involves the esterification of the piperidine-oxazoline intermediate with tert-butyl chloroformate under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of automated synthesis equipment and continuous flow reactors.
Chemical Reactions Analysis
Tert-butyl 4-(4,5-dihydro-1,2-oxazol-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Tert-butyl 4-(4,5-dihydro-1,2-oxazol-3-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4,5-dihydro-1,2-oxazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The oxazoline moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar compounds to tert-butyl 4-(4,5-dihydro-1,2-oxazol-3-yl)piperidine-1-carboxylate include:
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: This compound has a boronate ester group instead of the oxazoline moiety.
Tert-butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate: This compound contains an oxadiazole ring instead of the oxazoline ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
2648994-21-0 |
|---|---|
Molecular Formula |
C13H22N2O3 |
Molecular Weight |
254.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




